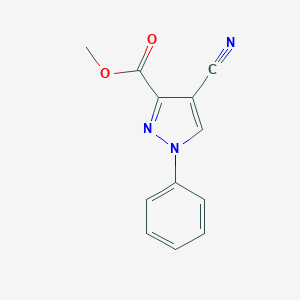![molecular formula C23H16N4O B283104 1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one, commonly known as TPTP, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TPTP is a member of the triazolopyrimidine family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of TPTP is not fully understood, but it is thought to involve the binding of the compound to specific targets within cells. Studies have shown that TPTP can bind to DNA and RNA, as well as enzymes and other proteins. The binding of TPTP to these targets can lead to a range of biological effects, including changes in gene expression and cell signaling.
Biochemical and Physiological Effects
TPTP has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. Studies have also suggested that TPTP may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of TPTP is its strong fluorescence when bound to nucleic acids, which makes it a useful tool for studying these molecules. However, TPTP can be difficult to synthesize, and its use in biological systems may be limited by its potential toxicity.
Future Directions
There are numerous potential future directions for research on TPTP. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible for use in scientific research. Other potential directions include the study of TPTP's effects on specific cellular targets, as well as its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
TPTP can be synthesized through a variety of methods, including the reaction of 2,4,6-triphenyl-1,3,5-triazine with urea in the presence of a catalyst. Other methods include the reaction of 2-aminopyrimidine with an aryl isocyanate or the reaction of 2,4,6-triphenyl-1,3,5-triazine with a carbodiimide and a primary amine.
Scientific Research Applications
TPTP has been the subject of numerous studies for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of nucleic acids. TPTP has been shown to exhibit strong fluorescence when bound to DNA or RNA, making it a useful tool for studying these molecules.
properties
Molecular Formula |
C23H16N4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3,5-triphenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H16N4O/c28-21-16-20(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)25-27(23(26)24-21)19-14-8-3-9-15-19/h1-16H |
InChI Key |
ZSNUIIGENUPSBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)